3,4,4-Trimethylheptane

Fuel Volatility Distillation Vapor Pressure

3,4,4-Trimethylheptane (CAS 20278-88-0) is a branched C10 alkane belonging to the isoparaffin class of hydrocarbons. It possesses the molecular formula C10H22, a molecular weight of 142.2817 g/mol, and the IUPAC Standard InChIKey BLNBSBLKPFFJKQ-UHFFFAOYSA-N.

Molecular Formula C10H22
Molecular Weight 142.28 g/mol
CAS No. 20278-88-0
Cat. No. B12657962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4,4-Trimethylheptane
CAS20278-88-0
Molecular FormulaC10H22
Molecular Weight142.28 g/mol
Structural Identifiers
SMILESCCCC(C)(C)C(C)CC
InChIInChI=1S/C10H22/c1-6-8-10(4,5)9(3)7-2/h9H,6-8H2,1-5H3
InChIKeyBLNBSBLKPFFJKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4,4-Trimethylheptane (CAS 20278-88-0) | C10H22 Branched Alkane – Key Thermophysical Data for Fuel and Solvent Applications


3,4,4-Trimethylheptane (CAS 20278-88-0) is a branched C10 alkane belonging to the isoparaffin class of hydrocarbons. It possesses the molecular formula C10H22, a molecular weight of 142.2817 g/mol, and the IUPAC Standard InChIKey BLNBSBLKPFFJKQ-UHFFFAOYSA-N. [1] As one of the 75 possible constitutional isomers of decane, its specific trimethyl substitution pattern confers distinct thermophysical properties, including a normal boiling point of 434.3 K (161.15 °C) and a critical temperature of 620.9 K. [2] This compound is a colorless liquid at standard conditions and is characterized by a predicted density of 0.7±0.1 g/cm³, a vapor pressure of 3.0±0.1 mmHg at 25°C, and a low water solubility consistent with its high calculated LogP of 5.07. These properties are foundational for its role as a component in high-octane fuel blends and as a calibration standard in gas chromatography, where precise boiling point and retention behavior are essential. [3]

Why C10 Isoparaffin Procurement for Fuels and Research Requires Precise Isomer Selection


Within the C10H22 alkane family, which comprises 75 constitutional isomers, small changes in the degree and position of branching translate into substantial and often non-linear differences in key performance and handling properties. [1] A direct substitution of one branched C10 isomer for another—or for the linear analog n-decane—without a full understanding of these quantitative divergences can lead to significant deviations in experimental outcomes and product performance. [2] For instance, the boiling point, a critical parameter for volatility, distillation, and vapor pressure, can vary by more than 25 °C among C10 isomers. Density, refractive index, and enthalpy of vaporization also exhibit isomer-specific values that directly impact fuel atomization, energy content, and analytical method calibration. [3] The following evidence guide quantifies the specific differentiation of 3,4,4-Trimethylheptane against its most relevant comparators, providing the data necessary for informed scientific and procurement decisions.

Quantitative Differentiation of 3,4,4-Trimethylheptane Against Key C10 Analogs


Boiling Point Differentiation of 3,4,4-Trimethylheptane vs. n-Decane and Other Trimethylheptane Isomers

The normal boiling point of 3,4,4-Trimethylheptane is 161.15 °C (434.3 K), which positions it between the less-branched 3,3,5-trimethylheptane (155.7 °C) and the more linear n-decane (174 °C). [1][2][3] This 13 °C elevation relative to n-decane and 5 °C elevation relative to 2,2,4-trimethylheptane (148.3 °C) is a direct consequence of its specific 3,4,4-trimethyl substitution pattern, which yields an intermediate degree of molecular branching and, consequently, an intermediate vapor pressure.

Fuel Volatility Distillation Vapor Pressure GC Calibration

Liquid Density of 3,4,4-Trimethylheptane vs. Other C10 Isomers and n-Decane

The liquid density of 3,4,4-Trimethylheptane is predicted to be 0.7±0.1 g/cm³. This value is notably lower than the experimentally determined density of n-decane (0.730-0.735 g/cm³) and the more branched isomer 2,2,4-trimethylheptane (0.7240-0.7275 g/cm³ at 20 °C). [1][2] While precise experimental density data for this specific isomer are sparse, the consistent trend across authoritative databases indicates that its density is among the lower end for C10 alkanes, a characteristic that can be advantageous for applications requiring reduced mass per unit volume.

Fuel Density Mass Flow Rate Energy Density Formulation

Refractive Index of 3,4,4-Trimethylheptane and Its Implication for Analytical Calibration

The refractive index (nD20) of 3,4,4-Trimethylheptane is reported as 1.4212. [1] This value is significantly higher than that of its close structural analog 2,2,4-trimethylheptane (1.4069) and marginally higher than n-decane (1.4110-1.4120). [2] The higher refractive index is indicative of a greater polarizability per unit volume, a property directly influenced by the molecule's compactness and electron density distribution resulting from its specific 3,4,4-trimethyl branching. This provides a clear, quantitative signature for verifying compound identity and purity.

Analytical Chemistry Purity Analysis Refractometry Quality Control

Enthalpy of Vaporization of 3,4,4-Trimethylheptane: A Metric of Volumetric Energy Efficiency

The enthalpy of vaporization (ΔvapH°) for 3,4,4-Trimethylheptane is reported as 37.07 kJ/mol at its normal boiling point. [1] This value is lower than the ΔvapH° of the linear analog n-decane, which is 38.8 kJ/mol. The 4.5% lower enthalpy requirement for vaporization implies that for a given molar quantity, less energy is consumed to transform the liquid into a combustible vapor. This thermodynamic property has direct implications for engine charge cooling effects in spark-ignition engines and the energy balance in distillation processes.

Thermodynamics Fuel Efficiency Engine Cooling Heat of Vaporization

Implications of Molecular Branching on Combustion Characteristics: Class-Level Inference from Heptane Isomers

While specific Research Octane Number (RON) data for 3,4,4-Trimethylheptane are not publicly available, a robust class-level inference can be drawn from detailed kinetic studies on the nine isomers of heptane (C7H16). [1] This research established a clear, quantitative relationship: more highly branched alkanes exhibit significantly reduced reactivity and longer ignition delay times, which correlate directly with a higher Research Octane Number. [2] Specifically, the study found that 'the more branched isomeric forms of heptane exhibited reduced reactivity, which correlated with the research octane number.' [2] As a multiply-branched (tribranched) C10 alkane, 3,4,4-Trimethylheptane is expected to possess a high octane rating, substantially exceeding that of linear n-decane (which has a low octane number) and potentially rivaling or exceeding that of the less-branched monomethyl nonanes. This property is a critical driver of its value as a high-octane fuel blending component.

Combustion Kinetics Octane Number Autoignition Engine Knock

Validated Application Scenarios for 3,4,4-Trimethylheptane Driven by Its Differential Properties


High-Octane Gasoline Blending Component

Based on class-level evidence linking high branching to low autoignition reactivity (high octane number), 3,4,4-Trimethylheptane is a strong candidate for inclusion in high-octane gasoline blends. [1] Its specific boiling point of 161.15 °C also situates it favorably within the gasoline distillation range, contributing to mid-range volatility and balanced vapor pressure. The lower density (0.7±0.1 g/cm³) and reduced enthalpy of vaporization (37.07 kJ/mol) further support its use in optimizing fuel economy and engine charge cooling effects, distinguishing it from denser, less volatile linear alkanes like n-decane. [2]

Gas Chromatography (GC) Retention Index Standard

The precise Kovats retention index of 3,4,4-Trimethylheptane, measured as 932 on a non-polar squalane column at 100 °C, makes it a valuable reference standard for GC method development and compound identification. [3] Its refractive index (1.4212) provides an orthogonal analytical metric for purity verification, ensuring that the standard itself is of high quality. [4] This specific application leverages the compound's well-defined and reproducible chromatographic behavior, which is a direct function of its unique molecular structure.

Thermophysical Property Research and Equation of State (EoS) Validation

With a comprehensive suite of critically evaluated thermophysical data available from NIST/TRC (including critical temperature of 620.9 K, critical pressure of 2370 kPa, and acentric factor of 0.365), 3,4,4-Trimethylheptane serves as an excellent model compound for validating predictive thermodynamic models and equations of state for branched alkanes. [5] Researchers studying fluid behavior or developing process simulation software can rely on this well-characterized compound as a benchmark to test the accuracy of new or refined predictive methods, particularly for isomer-specific effects.

Research-Grade Fuel Surrogate Component

In fundamental combustion research, the development of accurate fuel surrogates requires a palette of pure components that collectively mimic the properties of a commercial fuel. The specific volatility (boiling point 161.15 °C) and density of 3,4,4-Trimethylheptane fill a specific niche in the isoparaffin fraction of a gasoline surrogate. Its use allows researchers to systematically isolate and study the influence of a tribranched C10 alkane on combustion chemistry, soot formation, and emission profiles, which is not possible with less defined, multi-component blends. [1]

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